3,3-dimethylbutylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a derivative of benzene, where a (3,3-dimethylbutyl) group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3-dimethylbutylbenzene can be synthesized through several methods, including:
Friedel-Crafts Alkylation: This method involves the alkylation of benzene with 3,3-dimethylbutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Clemmensen Reduction: This method involves the reduction of a ketone intermediate to the corresponding alkane using zinc amalgam and hydrochloric acid.
Gatterman-Koch Reaction: This method involves the formylation of benzene followed by reduction to yield the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 3,3-dimethylbutylbenzene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound to its corresponding alkane or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
3,3-dimethylbutylbenzene has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3,3-dimethylbutylbenzene involves its interaction with molecular targets and pathways within a system. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules . These interactions can result in changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
3,3-dimethylbutylbenzene: Unique due to its specific structural arrangement and properties.
1-Phenyl-3,3-dimethylbutane: Another name for this compound.
tert-Butylethylbenzene: Similar structure but with different substituents on the benzene ring.
Uniqueness: this compound is unique due to its specific (3,3-dimethylbutyl) group attached to the benzene ring, which imparts distinct chemical and physical properties compared to other benzene derivatives .
Properties
CAS No. |
17314-92-0 |
---|---|
Molecular Formula |
C12H18 |
Molecular Weight |
162.27 g/mol |
IUPAC Name |
3,3-dimethylbutylbenzene |
InChI |
InChI=1S/C12H18/c1-12(2,3)10-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
InChI Key |
NKDJZTYRVIGJCG-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)(C)CCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.